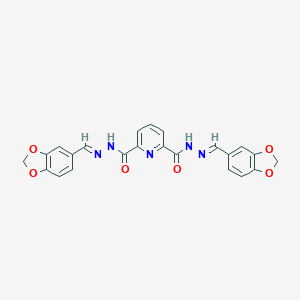
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. DPBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide inhibits the activity of CAIX by binding to its active site. CAIX plays a crucial role in regulating the pH of the tumor microenvironment by catalyzing the conversion of carbon dioxide to bicarbonate and protons. Inhibition of CAIX by this compound leads to a decrease in bicarbonate production and an increase in proton production, resulting in a decrease in pH. This decrease in pH can enhance the effectiveness of chemotherapy and radiation therapy, as cancer cells are more sensitive to low pH environments.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to have a low toxicity profile, making it a potentially safe therapeutic agent.
Advantages and Limitations for Lab Experiments
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has several advantages for lab experiments, including its low toxicity profile and potential therapeutic properties. However, this compound has some limitations, including its relatively low solubility in water and its potential interference with other enzymes that play a role in pH regulation.
Future Directions
There are several future directions for the research on 2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide. One potential direction is the development of this compound analogs with improved solubility and selectivity for CAIX. Another direction is the investigation of the potential use of this compound in combination with other chemotherapeutic agents to enhance their effectiveness. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory properties of this compound and its potential applications in the treatment of inflammatory diseases.
Synthesis Methods
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide can be synthesized using various methods, including the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-pyridylamine. Another method involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 2-pyridinecarboxamide, followed by the reduction of the resulting intermediate with sodium borohydride. The purity of this compound can be improved by recrystallization using solvents such as ethanol or acetone.
Scientific Research Applications
2,5-dimethyl-N-(2-pyridinyl)benzenesulfonamide has been widely used in biomedical research due to its potential therapeutic properties. This compound has been shown to inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can enhance the effectiveness of chemotherapy and radiation therapy. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
Molecular Formula |
C13H14N2O2S |
|---|---|
Molecular Weight |
262.33 g/mol |
IUPAC Name |
2,5-dimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-6-7-11(2)12(9-10)18(16,17)15-13-5-3-4-8-14-13/h3-9H,1-2H3,(H,14,15) |
InChI Key |
HNCQSDBPRWIQPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)

![6-(3-[1,1'-biphenyl]-4-ylacryloyl)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B274279.png)
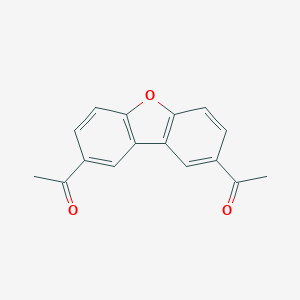
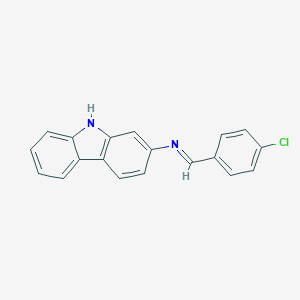
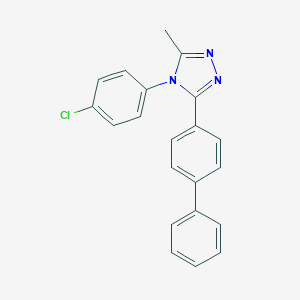
![4-nitro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}benzamide](/img/structure/B274287.png)
![N,N'-bis[4-(1,1,2,2-tetrafluoroethoxy)phenyl]terephthalamide](/img/structure/B274288.png)
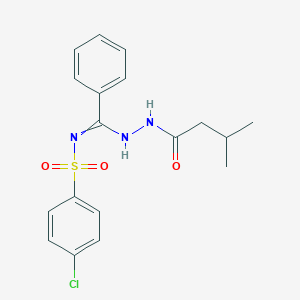
![N'-(benzenesulfonyl)-N-[(5-tert-butyl-2-hydroxy-3-methylbenzoyl)amino]benzenecarboximidamide](/img/structure/B274293.png)
methylidene}-4-methylbenzene-1-sulfonamide](/img/structure/B274294.png)
